molecular formula C4H12Cl2N2 B12452062 (2E)-but-2-ene-1,4-diamine dihydrochloride

(2E)-but-2-ene-1,4-diamine dihydrochloride

Cat. No.: B12452062
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-UHFFFAOYSA-N
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Description

(2E)-but-2-ene-1,4-diamine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a derivative of butene, featuring two amine groups at the 1 and 4 positions, and is commonly used in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-ene-1,4-diamine dihydrochloride typically involves the reaction of butadiene with ammonia under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the addition of the amine groups to the butadiene backbone. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-pressure reactors and advanced catalysts helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-ene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Saturated amines.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

(2E)-but-2-ene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-but-2-ene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminediacetic acid: A derivative of ethylenediamine with carboxyl groups instead of amine groups.

    Butanediamine: A saturated analogue with no double bond in the carbon chain.

    Hexamethylenediamine: A longer-chain diamine with six carbon atoms.

Uniqueness

(2E)-but-2-ene-1,4-diamine dihydrochloride is unique due to its unsaturated carbon chain and the presence of two amine groups at specific positions. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

but-2-ene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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